molecular formula C28H24N2O7 B1677455 Orcein CAS No. 1400-62-0

Orcein

Cat. No.: B1677455
CAS No.: 1400-62-0
M. Wt: 500.5 g/mol
InChI Key: VPEASJIRGSVXBF-UHFFFAOYSA-N
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Safety and Hazards

Orcein is harmful if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The future outlook of the Orcein Stain Kit market is promising. With the increasing prevalence of chronic diseases and the growing demand for advanced diagnostic procedures, the need for accurate and efficient staining methods like the this compound Stain Kit is expected to rise . Additionally, advancements in technology and automation in the field of microscopy are likely to contribute to the market growth .

Mechanism of Action

Target of Action

Orcein, also known as archil, orchil, lacmus, and C.I. Natural Red 28, is a dye extracted from several species of lichen . It is primarily used as a stain in microscopy to visualize various biological structures. The primary targets of this compound are chromosomes , elastic fibers , Hepatitis B surface antigens (HBsAg) , and copper-associated proteins . These targets play crucial roles in cellular structure, elasticity, viral infection identification, and copper metabolism, respectively.

Mode of Action

This compound interacts with its targets by binding to them, thereby enabling their visualization under a microscope . For instance, in the case of Hepatitis B, this compound binds to the HBsAg, which frequently occurs as cytoplasmic inclusions in hepatocytes . This binding action allows for the identification of Hepatitis B infection.

Biochemical Pathways

For instance, by staining elastic fibers, this compound can help visualize the extracellular matrix’s structure, which plays a crucial role in various biochemical pathways .

Pharmacokinetics

It is known that this compound can be used as a photosensitizer in dye-sensitized solar cells (dsscs) due to its matching electronic energy lumo and homo levels for the conduction band edge of tio2 and the oxidation potential of i−/i3− electrolyte, respectively .

Result of Action

The primary result of this compound’s action is the staining of its targets, which allows for their visualization under a microscope. For example, when used to stain chromosomes, this compound enables the detailed observation of chromosomal structures . Similarly, when used to stain Hepatitis B surface antigens, this compound allows for the identification of Hepatitis B infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the staining ability of this compound is pH-dependent, with the dye appearing red in acidic pH and blue in alkaline pH . Additionally, the extraction and conversion of orcinol (a precursor to this compound) from lichens to this compound are influenced by the presence of ammonia and air .

Biochemical Analysis

Biochemical Properties

Orcein is known for its ability to bind to certain proteins and nucleic acids, making it a valuable tool in histology . It has been used to detect copper in various liver diseases , highlighting its role in biochemical reactions

Cellular Effects

The effects of this compound on cells are primarily observed through its staining properties. It has been used to highlight structures within cells, particularly in the study of liver diseases

Molecular Mechanism

The molecular mechanism of this compound’s action is largely based on its ability to bind to certain biomolecules. It is known to interact with copper, making it a useful tool in histochemical detection

Metabolic Pathways

The metabolic pathways involving this compound are not well understood. As a natural dye, it is not typically considered part of metabolic processes. Its interactions with copper suggest it may have some role in copper metabolism .

Subcellular Localization

The subcellular localization of this compound is typically observed through its use as a stain. It is known to bind to certain structures within cells, allowing for their visualization under a microscope

Preparation Methods

Synthetic Routes and Reaction Conditions: Orcein can be synthesized from orcinol, which is extracted from lichens. The synthesis involves the oxidation of orcinol in the presence of ammonia and air . The reaction can be summarized as follows:

Industrial Production Methods: In traditional dye-making methods, orcinol is extracted from lichens and then converted to this compound using ammonia. The process involves:

Comparison with Similar Compounds

Orcein is unique among natural dyes due to its specific staining properties and its ability to bind to a variety of cellular components. Similar compounds include:

This compound stands out due to its versatility in staining different cellular components and its historical significance as a natural dye.

Properties

IUPAC Name

8-(2,4-dihydroxy-6-methylanilino)-2-(2,4-dihydroxy-6-methylphenyl)imino-7-hydroxy-1,9-dimethyldibenzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O7/c1-11-5-15(31)7-17(33)25(11)29-27-13(3)23-21(9-19(27)35)37-22-10-20(36)28(14(4)24(22)23)30-26-12(2)6-16(32)8-18(26)34/h5-10,29,31-35H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIIYGZAUXVPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC2=C(C3=C(C=C2O)OC4=CC(=O)C(=NC5=C(C=C(C=C5C)O)O)C(=C43)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901014576
Record name Orcein
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400-62-0
Record name Orcein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001400620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1400-62-0
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Record name Orcein
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Record name Orcein
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Record name Orcein
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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